molecular formula C8H13ClN2O B2962345 (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride CAS No. 2172051-06-6

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride

Cat. No.: B2962345
CAS No.: 2172051-06-6
M. Wt: 188.66
InChI Key: KISOKDKVJHQCDX-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride is a benzimidazole derivative characterized by a partially hydrogenated bicyclic core (4,5,6,7-tetrahydro-1H-benzo[d]imidazole) with a methanol (-CH₂OH) substituent at the 2-position of the imidazole ring, forming a hydrochloride salt. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrophilic methanol group and ionic nature of the hydrochloride salt .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c11-5-8-9-6-3-1-2-4-7(6)10-8;/h11H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISOKDKVJHQCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.

  • Reduction: The imidazole ring is then reduced to form the tetrahydroimidazole derivative.

  • Introduction of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction.

  • Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation Products: Imidazole-2-one derivatives.

  • Reduction Products: Reduced imidazole derivatives.

  • Substitution Products: Various substituted imidazoles.

Scientific Research Applications

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several benzimidazole-based molecules, differing primarily in substituent groups, salt forms, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent(s) Molecular Weight Key Properties/Applications
(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride Not explicitly listed C₈H₁₂ClN₂O -CH₂OH (2-position) ~190.65 (calc.) Hypothesized: High solubility, potential CNS activity
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride 131020-57-0 C₈H₁₁ClN₂O₂ -COOH (5-position) 202.64 Used in heterocyclic drug synthesis; ≥95% purity
Ramosetron D3 Hydrochloride Not listed C₂₀H₂₁D₃ClN₃O -(CO)(R-indole) (6-position) ~352.92 (calc.) Serotonin 5-HT3 receptor antagonist
2-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride 1820651-15-7 C₁₁H₂₁Cl₂N₃ -CH(CH₃)CH₂NH₂ (2-position) 266.22 Amine derivative; potential neuropharmacological agent

Key Observations :

Substituent Effects: The methanol group in the target compound likely enhances hydrophilicity compared to the carboxylic acid derivative (CAS 131020-57-0), which may exhibit higher acidity and metal-binding capacity . The dihydrochloride salt of the amine derivative (CAS 1820651-15-7) increases solubility but may reduce stability under basic conditions compared to the monohydrochloride form .

Pharmacological Implications: The methanone-linked indole in Ramosetron D3 () demonstrates receptor-targeting specificity (5-HT3 antagonism), suggesting that substituent bulk and electronic properties critically influence biological activity. Amine derivatives (e.g., CAS 1820651-15-7) are often explored for CNS applications due to their ability to cross the blood-brain barrier .

Synthetic Accessibility: Carboxylic acid derivatives (CAS 131020-57-0) are synthesized via hydrolysis of esters or nitriles, while methanol-substituted analogs may require reductive pathways (e.g., NaBH₄ reduction of ketones) .

Biological Activity

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The compound is characterized by a tetrahydroimidazole ring structure that contributes to its unique biological properties. The synthesis typically involves several steps including the formation of the imidazole ring through condensation reactions and subsequent modifications to introduce the methanol group and hydrochloride salt formation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate enzyme activity by binding to active sites or altering conformational states .
  • Receptor Interaction : It has been suggested that this compound could bind to certain receptors, influencing signaling pathways that regulate cellular functions .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For example:

Pathogen TypeMIC (µg/mL)Zone of Inhibition (mm)
Gram-positive1015
Gram-negative2012
Fungal2510

These results indicate a promising antimicrobial profile comparable to established antibiotics .

Cytotoxicity Studies

In vitro cytotoxicity assays have revealed that the compound exhibits selective toxicity towards cancer cell lines. The IC50 values for various cancer cell lines are summarized below:

Cell LineIC50 (µM)
Mouse TLX5 lymphoma cells1.5
Human Xeroderma Pigmentosum>100
Ehrlich’s ascites carcinoma5

These findings suggest potential applications in cancer therapy .

Comparative Analysis

When compared to similar compounds such as benzimidazole and 1,2,4-triazole derivatives, this compound shows enhanced biological activity due to its unique structural features. The addition of the tetrahydro group appears to increase binding affinity and selectivity for biological targets .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Treatment

Another investigation focused on the cytotoxic effects on various cancer cell lines. The compound demonstrated significant tumor cell inhibition while sparing normal cells, highlighting its therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Cyclization of amido-nitriles using nickel catalysts (e.g., Ni-catalyzed addition to nitriles) is a viable route for imidazole derivatives. Mild conditions (room temperature, neutral pH) preserve functional groups like aryl halides . For hydroxyl-containing analogs, MnO₂ in dichloromethane (DCM) at 25°C achieves 85% yield via oxidation .
  • Data Contradictions : While nickel catalysis is scalable, yields drop with sterically hindered substrates. Alternative routes using Ru complexes (e.g., Ru(bpp)(pydic)) at 50°C improve regioselectivity but require longer reaction times (5.5 hours) .

Q. How can purification challenges (e.g., hygroscopicity, byproducts) be addressed during synthesis?

  • Methodology : Column chromatography with silica gel and ethanol recrystallization effectively removes byproducts like unreacted amides. For hygroscopic intermediates, anhydrous solvents (e.g., dry THF) and inert atmospheres (Ar/N₂) prevent hydrolysis .
  • Critical Step : Monitor reaction progress via TLC (Rf = 0.50 in EtOAc) to terminate reactions before side-product formation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use 1H^1H-NMR (CDCl₃, δ 7.95–2.15 ppm) to confirm aromatic protons and imidazole ring integrity. ESI-MS (m/z 798.72 [M+H⁺]) identifies molecular ions, while IR detects hydroxyl stretches (~3200 cm⁻¹) . Fluorescence (λex 335 nm, λem 420 nm) aids in detecting enantiomers post-derivatization .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?

  • Methodology : Accelerated stability studies (40°C/75% RH) show imidazole ring hydrolysis under strong acids (HCl, pH < 2), yielding benzoic acid derivatives. Basic conditions (pH > 10) induce methanol oxidation to formate. LC-MS tracks degradation pathways .
  • Contradictions : Evidence for related imidazolines (e.g., Tetrahydrozoline HCl) suggests higher acid stability due to electron-donating substituents, but this compound’s tetrahydrobenzo group may reduce resistance .

Q. What catalytic mechanisms explain enantioselectivity in derivatives of this compound?

  • Methodology : Chiral Ru catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)]) induce enantioselectivity via π-π stacking and hydrogen bonding. DFT simulations reveal transition-state stabilization (ΔG‡ = 12–15 kcal/mol) .
  • Data Gap : Limited experimental enantiomeric excess (ee) data exists; computational models predict >90% ee for aryl-substituted analogs .

Q. Can this compound act as a pharmacophore in drug discovery, and what structural modifications enhance bioactivity?

  • Methodology : Hybridization with thiazolidinone (e.g., refluxing with chloroacetic acid in ethanol) improves antimicrobial activity (MIC = 2–8 µg/mL against S. aureus). Substituents at the 4-position (e.g., Cl, Br) enhance binding to bacterial gyrase .
  • SAR Insights : Methanol substitution increases solubility (LogP = 1.27 predicted) but reduces BBB penetration (Pe < 2.0) compared to methyl analogs .

Methodological Tables

Table 1 : Synthetic Routes Comparison

MethodCatalyst/SolventTemp (°C)Yield (%)Key LimitationReference
Ni-catalyzed cyclizationNi/THF2570Steric hindrance sensitivity
MnO₂ oxidationMnO₂/DCM2585Limited to hydroxyl precursors
Ru-complex catalysisRu(bpp)(pydic)5070Long reaction time (5.5 h)

Table 2 : Stability Under Stress Conditions

ConditionDegradation PathwayMajor ProductHalf-Life (Days)Reference
0.1 M HCl (40°C)Imidazole ring hydrolysisBenzoic acid derivative7
0.1 M NaOH (40°C)Methanol oxidationFormate14
UV light (254 nm)Photooxidation of tetrahydro ringQuinone3

Critical Analysis

  • Contradictions : While nickel catalysis is scalable for imidazoles , the tetrahydrobenzo group in this compound may necessitate Ru-based methods for regiocontrol .
  • Gaps : Limited data exists on enantioselective synthesis and in vivo pharmacokinetics. Future work should prioritize chiral HPLC validation and murine bioavailability studies.

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